4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide
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Overview
Description
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound comprises multiple functional groups, including an oxadiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which confer unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide typically involves multi-step processes. A common route includes:
Formation of the oxadiazole ring: : Starting from a suitable dithiocarbohydrazide, the oxadiazole ring is formed through cyclization reactions.
Formation of the phenyl intermediate: : A coupling reaction links the oxadiazole ring to a phenyl group.
Sulfonylation: : Introduction of the piperidine-1-sulfonyl group via sulfonylation reactions under specific conditions.
Final coupling: : Coupling of the 4-methylbenzamide with the intermediate.
Conditions typically involve catalysts, specific pH levels, and controlled temperatures to optimize yields and purity.
Industrial Production Methods
Industrial production may leverage scalable methods, such as continuous flow synthesis, which ensures consistent quality and efficiency. Large-scale synthesis may incorporate automated processes to minimize human error and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's oxadiazole and sulfonyl groups can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: : Aromatic substitution reactions can modify the benzamide or phenyl groups.
Hydrolysis: : The amide bond can undergo hydrolysis in acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: : Halogenating agents like bromine (Br₂) or chlorinating agents.
Major Products Formed
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Reduced intermediates retaining core structure.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Used in the synthesis of more complex organic molecules.
Acts as a building block for creating novel compounds with potential utility in material science.
Biology
Investigated for interactions with biomolecules, potentially serving as a probe in biochemical assays.
Potential as a ligand in receptor binding studies due to its complex structure.
Medicine
Explored for pharmacological properties, including antimicrobial and anticancer activities.
May serve as a lead compound in drug discovery due to its unique functional groups.
Industry
Utilized in the formulation of specialty chemicals for various industrial processes.
Mechanism of Action
The compound's mechanism of action is highly dependent on its application:
Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity. The presence of sulfonyl and oxadiazole groups can influence binding affinity and specificity.
Chemical Reactions: : Acts as a reactive intermediate, with functional groups participating in sequential chemical transformations.
Molecular Targets and Pathways
Enzymatic targets: : Potential inhibition or activation of specific enzymes.
Cellular pathways: : Modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide: : Similar structure with a thiadiazole ring instead of oxadiazole.
4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholine-1-sulfonyl)benzamide: : Substitution of the piperidine ring with a morpholine ring.
Uniqueness
The specific arrangement of the oxadiazole ring and sulfonyl groups confers distinct chemical reactivity.
Unique pharmacological profiles due to the presence of multiple functional groups, offering potential advantages in drug development.
Properties
IUPAC Name |
4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-10-11-16(14-19(15)32(28,29)26-12-6-3-7-13-26)20(27)23-18-9-5-4-8-17(18)21-24-25-22(30-21)31-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIIYROCSXPAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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